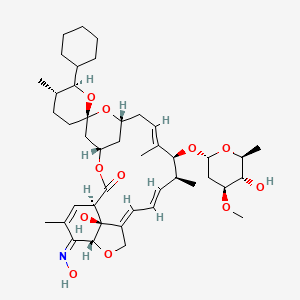
セラメクチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selamectin is a topical parasiticide and anthelminthic used primarily in veterinary medicine. It is effective against a variety of parasites, including heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs, as well as heartworms, fleas, ear mites, hookworms, and roundworms in cats . Selamectin is structurally related to ivermectin and milbemycin .
科学的研究の応用
Selamectin has a wide range of applications in scientific research:
Veterinary Medicine: It is extensively used to treat and prevent parasitic infections in dogs and cats.
Antimicrobial Research: Recent studies have shown that selamectin has potential as an antimicrobial agent against hospital-acquired infections caused by Staphylococcus aureus.
Parasitology: It is used to study the mechanisms of parasitic infections and the development of resistance in parasites.
Pharmacology: Selamectin is used to investigate the pharmacokinetics and pharmacodynamics of avermectin derivatives.
作用機序
Target of Action
Selamectin primarily targets glutamate-gated chloride channels located at muscle synapses . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
Selamectin disables parasites by activating these glutamate-gated chloride channels . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .
Biochemical Pathways
The biochemical pathway affected by Selamectin involves the amplification of the glutamate effects on the invertebrates-specific gated chloride channel . This amplification prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, leading to paralysis and death .
Pharmacokinetics
Selamectin is rapidly absorbed transdermally and is rapidly eliminated . The mean terminal half-life and maximum plasma concentrations of Selamectin were found to be 0.93 days and 91.7 ng/mL, respectively, for rabbits in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for rabbits in the 20 mg/kg group . In both dogs and cats, most Selamectin is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .
Result of Action
The result of Selamectin’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats . It also removes 2 types of lungworm in cats and one type of lungworm in dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Selamectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This could potentially have ecotoxic impacts on non-target organisms such as plants and soil invertebrates . Therefore, the prudent use of Selamectin is recommended to reduce negative effects on the environment .
生化学分析
Biochemical Properties
Selamectin interacts with various enzymes and proteins in the body of parasites. It binds to glutamate-gated chloride ion channels, which are common in invertebrates. This binding disrupts normal nerve and muscle function, leading to paralysis and death of the parasite .
Cellular Effects
Selamectin has a profound impact on the cells of parasites. It disrupts normal cellular processes, including cell signaling pathways and metabolic processes. By binding to specific ion channels, Selamectin alters the electrical properties of nerve and muscle cells, leading to paralysis .
Molecular Mechanism
The molecular mechanism of Selamectin involves its binding to glutamate-gated chloride ion channels in nerve and muscle cells of invertebrates. This binding causes hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .
Dosage Effects in Animal Models
The effects of Selamectin vary with different dosages in animal models. At therapeutic doses, it is highly effective against a variety of parasites. At high doses, adverse effects such as toxicity can occur .
Subcellular Localization
Due to its lipophilic nature, it is believed to cross cell membranes and reach intracellular targets .
準備方法
Selamectin is synthesized starting from doramectin, another avermectin derivative. The synthetic route involves several key steps:
Hydrogenation: Doramectin undergoes hydrogenation to reduce specific double bonds.
Oxidation: The hydrogenated product is then oxidized to introduce necessary functional groups.
Oximation: The oxidized intermediate undergoes oximation to form the oxime derivative.
Desugaring: Finally, the oxime derivative is desugared to yield selamectin
This process is efficient, with high yields and low costs, making it suitable for large-scale industrial production .
化学反応の分析
Selamectin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter specific double bonds within the molecule.
Substitution: Selamectin can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like manganese dioxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Selamectin is part of the avermectin family, which includes compounds like ivermectin, abamectin, doramectin, eprinomectin, and moxidectin . These compounds share a similar structure but differ in their specific functional groups and pharmacokinetic properties. For example:
Ivermectin: Widely used in both human and veterinary medicine, effective against a broad range of parasites.
Doramectin: Similar to selamectin but with different pharmacokinetic properties, often used in livestock.
Abamectin: Primarily used as an agricultural pesticide.
Selamectin is unique in its high safety profile and effectiveness against a wide range of parasites, making it particularly suitable for use in pets .
特性
CAS番号 |
220119-17-5 |
|---|---|
分子式 |
C43H63NO11 |
分子量 |
770.0 g/mol |
IUPAC名 |
(6R,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/t24?,26?,28?,31?,32?,33?,34?,35?,37?,38?,39?,40?,42-,43-/m1/s1 |
InChIキー |
AFJYYKSVHJGXSN-KHLCAKHKSA-N |
異性体SMILES |
CC1CC[C@]2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
正規SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Selamectin; Revolution; Stronghold; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



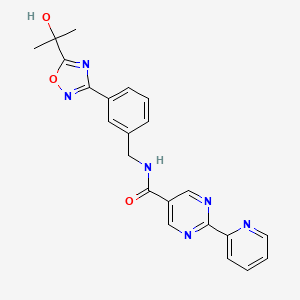
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

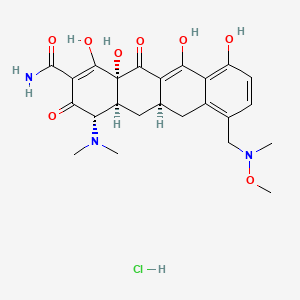
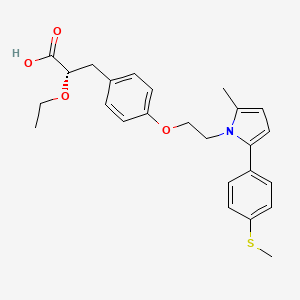
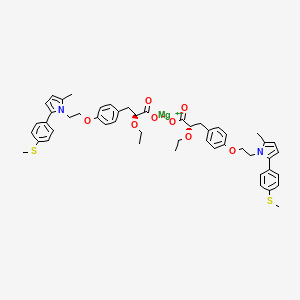
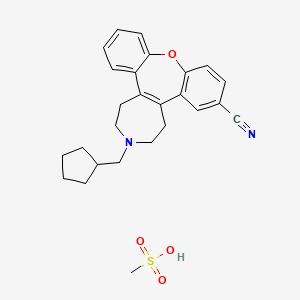
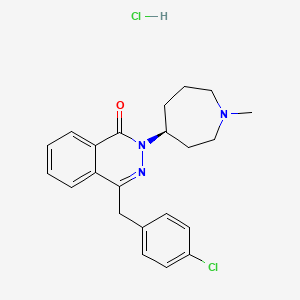
![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)
